3-(2-呋喃基)-1H-吡唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2-FURYL)-1H-PYRAZOL-5-OL” is a pyrazol derivative. Pyrazols are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields including medicinal chemistry due to their biological activities .

Synthesis Analysis

While specific synthesis methods for “3-(2-FURYL)-1H-PYRAZOL-5-OL” are not available, similar compounds such as 3-(2-furyl)acrylic acids have been synthesized from carbohydrate-derived furfurals using various organocatalysts .科学研究应用

抗癌应用

吡唑啉衍生物在抗癌研究中显示出有希望的结果。这些化合物的合成策略已被更新以开发新的抗癌剂,突出了吡唑啉作为具有显着生物效应的富电子氮载体的作用。这项研究展示了吡唑啉衍生物在多功能应用中的潜力,特别是在抗癌活性方面,鼓励在该领域进一步探索 (Ray 等人,2022)。

广泛的生物活性

吡唑杂环,包括 3-(2-呋喃基)-1H-吡唑-5-醇,由于其广泛的生物活性而在药物化学中发挥着至关重要的作用。这些活性范围从抗癌、抗炎和镇痛到抗微生物和抗病毒特性。吡唑作为药效团,广泛用于有机合成和作为合成子来创建生物活性化合物 (Dar & Shamsuzzaman,2015)。

合成和药用方面

吡唑并[1,5-a]嘧啶骨架的合成和药用方面,类似于吡唑啉,已因其广泛的药用特性而被广泛研究,例如抗癌、抗感染和抗炎活性。这突出了吡唑啉相关支架在药物开发中的结构多功能性和治疗潜力 (Cherukupalli 等人,2017)。

治疗应用

最近的专利揭示了吡唑啉的治疗应用,展示了它们在各个领域的药理作用,包括抗菌、抗炎和抗癌活性。这些发现强调了吡唑啉在药物制剂中的潜力,并突出了合成和探索用于多种治疗用途的新吡唑啉衍生物的持续创新 (Shaaban 等人,2012)。

吡唑并[1,5-a]嘧啶中的区域取向

吡唑并[1,5-a]嘧啶合成中的区域取向和选择性一直是研究的主题,重点是导致这些化合物的反应。这项研究提供了对影响吡唑并[1,5-a]嘧啶性质和潜在应用的结构细微差别的见解,展示了合成化学在探索吡唑啉衍生物中的复杂性和深度 (Mohamed & Mahmoud,2019)。

作用机制

Target of Action

Similar compounds such as nitrofurans have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a significant role in various biological processes.

Mode of Action

For instance, some furyl-containing compounds have been found to inhibit the action of specific enzymes, thereby disrupting cellular processes .

Biochemical Pathways

A related compound, 3-(2-furyl)acrylic acid, has been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . This suggests that 3-(2-Furyl)-1H-Pyrazol-5-ol might also be involved in similar biochemical pathways.

Result of Action

Similar furyl-containing compounds have shown various biological activities, such as antiplatelet activity, inhibition of hypoxia-inducible factor-1 (hif-1), and nf-κb .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-furyl)-1H-pyrazol-5-ol involves the condensation of 2-acetyl furan with hydrazine hydrate followed by cyclization of the resulting hydrazide with ethyl acetoacetate. The final product is obtained by hydrolysis of the ethyl ester group.", "Starting Materials": [ "2-acetyl furan", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-acetyl furan with hydrazine hydrate in the presence of sodium ethoxide to form 3-(2-furyl) hydrazine.", "Step 2: Cyclization of 3-(2-furyl) hydrazine with ethyl acetoacetate in the presence of hydrochloric acid to form 3-(2-furyl)-1H-pyrazol-5-ol.", "Step 3: Hydrolysis of the ethyl ester group in 3-(2-furyl)-1H-pyrazol-5-ol using water and hydrochloric acid to obtain the final product." ] } | |

| 467248-38-0 | |

分子式 |

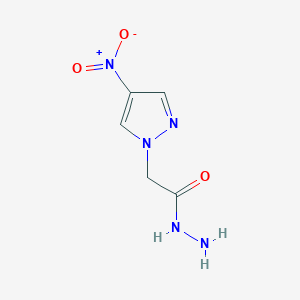

C7H6N2O2 |

分子量 |

150.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。